Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
CAS No.:
Cat. No.: VC18269836
Molecular Formula: C11H21NO2
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO2 |
|---|---|
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO2/c1-3-5-9-6-11(7-9,8-12)10(13)14-4-2/h9H,3-8,12H2,1-2H3 |
| Standard InChI Key | GBCBHLDPDMEAQR-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CC(C1)(CN)C(=O)OCC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure centers on a cyclobutane ring, a four-membered carbon ring known for its angle strain and conformational rigidity. At position 1 of the ring, an aminomethyl group (-CH₂NH₂) and an ethyl ester (-COOCH₂CH₃) are bonded to the same carbon atom, while a propyl group (-CH₂CH₂CH₃) occupies position 3. This arrangement creates a sterically crowded environment that influences reactivity and intermolecular interactions.
Table 1: Key Structural and Identifier Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate | |
| Molecular Formula | C₁₁H₂₁NO₂ | |
| Molecular Weight | 199.29 g/mol | |
| Canonical SMILES | CCCC1CC(C1)(CN)C(=O)OCC | |
| InChIKey | GBCBHLDPDMEAQR-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate involves multi-step strategies to introduce functional groups onto the cyclobutane ring. A plausible route includes:
-
Cyclobutane Ring Formation: [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core.
-
Functionalization: Sequential alkylation and esterification to install the propyl and ethyl ester groups.
-
Aminomethylation: Reductive amination or nucleophilic substitution to introduce the aminomethyl moiety.
Yields and purity depend on reaction conditions, such as temperature control to mitigate ring strain-induced side reactions.
Industrial-Scale Production Challenges
Scale-up poses challenges due to the cyclobutane ring’s instability under harsh conditions. Optimized catalytic systems (e.g., palladium-mediated cross-coupling) and flow chemistry techniques may enhance efficiency.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar ester and aminomethyl groups. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water due to the hydrophobic propyl chain. Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at 2–8°C in anhydrous environments.
Table 2: Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| LogP (Predicted) | ~1.9–2.3 | |
| Hydrogen Bond Donors | 1 (NH₂) | |
| Hydrogen Bond Acceptors | 3 (ester O, NH₂) | |
| Rotatable Bonds | 5 |
Comparative Analysis with Related Cyclobutane Derivatives
Substituent Effects on Bioactivity
Replacing the propyl group with a tert-butyl group (as in ethyl 1-(aminomethyl)-3-(tert-butyl)cyclobutane-1-carboxylate) increases steric bulk, potentially enhancing metabolic stability but reducing solubility. Conversely, smaller substituents (e.g., methyl) may improve bioavailability at the expense of target selectivity .
Table 3: Comparative Properties of Cyclobutane Derivatives
| Compound | Molecular Formula | Molecular Weight | LogP | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₁H₂₁NO₂ | 199.29 | ~2.0 | Propyl, Aminomethyl |
| tert-Butyl Analog | C₁₂H₂₃NO₂ | 213.32 | ~2.5 | tert-Butyl, Aminomethyl |
| 1-Ethyl-3-Propylcyclopentane | C₁₀H₂₀ | 140.27 | ~3.1 | Propyl, Ethyl |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume